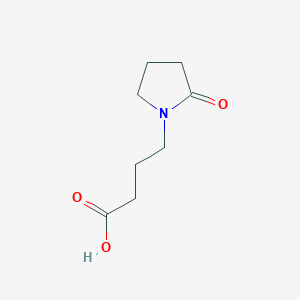

4-(2-Oxopyrrolidin-1-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDMYTORSDPYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389846 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-80-6 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: Chemical Properties and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(2-Oxopyrrolidin-1-yl)butanoic acid. This compound, a notable derivative of the versatile pyrrolidinone scaffold, serves as a critical intermediate in pharmaceutical synthesis, most notably in the production of the anti-epileptic drug Levetiracetam.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, reactivity, and practical applications. The guide further details a robust synthetic protocol and discusses the broader biological significance of the 2-oxopyrrolidine moiety, supported by authoritative references and visual aids to facilitate a deeper understanding of this important chemical entity.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[3][4] Its unique structural and electronic properties, including its polarity and ability to act as a hydrogen bond acceptor, make it a versatile building block in drug design.[5] Derivatives of 2-pyrrolidinone have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[3][4]

This compound, the subject of this guide, exemplifies the utility of this scaffold. It is a key precursor in the synthesis of Levetiracetam, a widely used anti-epileptic medication.[1][2] The precise stereochemistry of its derivatives is often crucial for biological activity, as is the case with the (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanoic acid in the synthesis of Levetiracetam.[1] This guide will focus on the racemic compound, providing a foundational understanding of its chemical nature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 6739-80-6 | [6] |

| Molecular Formula | C₈H₁₃NO₃ | [6] |

| Molecular Weight | 171.19 g/mol | [6] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 118-121 °C (for the (S)-enantiomer) | |

| Boiling Point | 371 °C at 760 mmHg (predicted) | [2] |

| Solubility | Soluble in ethanol and water | |

| pKa | 3.76 ± 0.10 (predicted) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several routes. A common and illustrative method involves the alkylation of 2-pyrrolidinone with a suitable four-carbon synthon. The following protocol details a robust procedure, with explanations for each critical step to ensure reproducibility and understanding.

Experimental Protocol: Alkylation of 2-Pyrrolidinone

Objective: To synthesize this compound via the N-alkylation of 2-pyrrolidinone with γ-butyrolactone.

Materials:

-

2-Pyrrolidinone

-

γ-Butyrolactone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation of 2-Pyrrolidinone:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone and anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with care in a fume hood. Hydrogen gas is evolved during this step.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This ensures complete deprotonation of the 2-pyrrolidinone to form the corresponding sodium salt. The causality here is the need for a strong base to deprotonate the relatively acidic N-H of the lactam, forming a potent nucleophile.

-

-

Alkylation with γ-Butyrolactone:

-

To the solution of the 2-pyrrolidinone sodium salt, add γ-butyrolactone dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The elevated temperature is necessary to promote the nucleophilic attack of the pyrrolidinone anion on the electrophilic carbonyl carbon of the γ-butyrolactone, leading to ring-opening.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to room temperature and then quench by the slow addition of water.

-

Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This step protonates the carboxylate intermediate to form the final carboxylic acid product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined. This partitioning is based on the higher solubility of the product in the organic solvent at low pH.

-

Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The expected signals include a triplet for the methyl group of the butanoic acid chain (if it were a butyric acid derivative, which it is not, so this is a point of clarification), multiplets for the methylene groups of both the pyrrolidinone ring and the butanoic acid side chain, and a downfield signal for the carboxylic acid proton.[7] The specific chemical shifts and coupling patterns are crucial for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in their unique chemical environments. The carbonyl carbons of the lactam and the carboxylic acid will appear significantly downfield.[8]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid, and another strong absorption around 1650-1680 cm⁻¹ is indicative of the amide C=O stretch of the pyrrolidinone ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 171.19. Common fragmentation patterns can provide further structural information.

Reactivity and Further Applications

This compound possesses two primary reactive sites: the carboxylic acid group and the lactam ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its conversion to an amide is a key step in the synthesis of Levetiracetam.[1]

-

Lactam Ring: The amide bond within the pyrrolidinone ring is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

The primary application of this compound is as a crucial intermediate in the pharmaceutical industry.[2] Beyond its role in Levetiracetam synthesis, the 2-oxopyrrolidine scaffold is being explored for the development of new therapeutic agents targeting a range of diseases.

Biological Context: The Nrf-2 Signaling Pathway

While this compound is primarily known as a synthetic intermediate, other derivatives of the 2-oxopyrrolidine core have shown significant biological activity. For instance, novel 2-oxopyrrolidine derivatives have been demonstrated to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[9]

The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress.[9] Under normal conditions, Nrf-2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf-2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[9] The pharmacological activation of this pathway by 2-oxopyrrolidine derivatives represents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including chronic skin disorders.[9]

Nrf-2 Signaling Pathway Diagram

Caption: Activation of the Nrf-2 signaling pathway by a 2-oxopyrrolidine derivative.

Conclusion

This compound is a compound of significant interest in organic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable intermediate in the pharmaceutical industry. The broader biological potential of the 2-oxopyrrolidine scaffold continues to be an active area of research, with new derivatives showing promise in modulating key cellular pathways. This guide has provided a detailed overview of the chemical properties, a robust synthetic protocol, and the analytical characterization of this compound, offering a solid foundation for researchers and drug development professionals working with this important molecule.

References

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). ResearchGate. Retrieved from [Link]

- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Journal of the Serbian Chemical Society.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules.

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

- The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD..

-

This compound. PubChem. Retrieved from [Link]

-

A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (2017). ResearchGate. Retrieved from [Link]

- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. (2015).

- Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. (2022). Indian Journal of Chemistry.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). PubMed Central.

- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). Journal of Coastal Life Medicine.

- Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. (2005). Bioorganic & Medicinal Chemistry Letters.

- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. (2015).

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Semantic Scholar. Retrieved from [Link]

- Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD..

- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis. ChemicalBook.

- low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry.

- This compound (C8H13NO3). PubChemLite.

- (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Sigma-Aldrich.

-

2-(2-Oxopyrrolidin-1-yl)butanoic acid. PubChem. Retrieved from [Link]

- Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. (2024). NINGBO INNO PHARMCHEM CO.,LTD..

-

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. PubChem. Retrieved from [Link]

- Advances in Quantitative Analytical Methods for Solid Drugs. (2022). MDPI.

- Levetiracetam acid ((S)-2-(2-oxopyrrolidin-1-yl)butanoic acid). CymitQuimica.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H13NO3 | CID 3146689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS Number: 6739-80-6), a substituted fatty acid derivative featuring a pyrrolidinone moiety. This document elucidates the compound's chemical identity, physicochemical properties, and safety and handling protocols. A significant focus is placed on distinguishing it from its well-known structural isomer, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam. While specific research applications for the title compound are not widely documented, this guide explores its potential as a chemical building block and proposes a theoretical synthetic pathway. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, providing essential data and highlighting areas for future investigation.

Chemical Identity and Physicochemical Properties

This compound is a C8 aliphatic carboxylic acid containing a 2-oxopyrrolidine (also known as a pyroglutamate or 2-pyrrolidinone) ring N-substituted at the fourth carbon of the butanoic acid chain.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for designing experimental conditions, such as selecting appropriate solvent systems and predicting the compound's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Weight | 171.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 171.08954328 Da | PubChem[1] |

| XLogP3 (Predicted) | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 57.6 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem |

Isomeric Differentiation: A Critical Consideration

In the field of drug development and chemical research, structural isomerism can have profound effects on a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. It is imperative to distinguish this compound from its positional isomer, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

-

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam Acid): This isomer, with CAS Number 102849-49-0, is a well-documented and crucial intermediate in the industrial synthesis of Levetiracetam, a widely used antiepileptic medication.[2][3] Its chirality at the alpha-carbon of the butanoic acid moiety is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[3]

The key structural difference is the point of attachment of the 2-oxopyrrolidine ring to the butanoic acid backbone. In the title compound, it is at the terminal, non-chiral carbon (position 4), whereas in Levetiracetam acid, it is at the chiral alpha-carbon (position 2).

This structural variance leads to different chemical properties and, most importantly, distinct biological activities, underscoring the necessity of using the correct CAS number and IUPAC name in all experimental and procurement processes.

Synthesis Pathway

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a plausible and logical synthetic route can be proposed based on established organic chemistry principles. The following represents a theoretical, yet chemically sound, experimental protocol.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach to the synthesis involves the N-alkylation of 2-pyrrolidinone with a suitable four-carbon electrophile containing a protected carboxylic acid functionality.

Detailed Theoretical Protocol

Step 1: N-Alkylation of 2-Pyrrolidinone

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Addition of Pyrrolidinone: Slowly add 2-pyrrolidinone dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation of the lactam nitrogen, forming the sodium salt.

-

Alkylation: Add ethyl 4-bromobutanoate dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate, ethyl 4-(2-oxopyrrolidin-1-yl)butanoate.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the relatively acidic N-H of the lactam, forming a potent nucleophile. The subsequent Sₙ2 reaction with the alkyl halide forms the desired C-N bond. An ester is used as a protecting group for the carboxylic acid to prevent it from interfering with the base-mediated N-alkylation.

Step 2: Hydrolysis of the Ester

-

Setup: Dissolve the crude ester intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

-

Reaction: Heat the mixture to reflux and stir for several hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.

-

Isolation:

-

If using acid hydrolysis, concentrate the solvent, and the product may precipitate or be isolated by extraction.

-

If using base hydrolysis, cool the mixture, acidify with concentrated HCl to a pH of ~2-3 to protonate the carboxylate. The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the acidified solution with a suitable organic solvent (e.g., dichloromethane).

-

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications and Research Directions

While this compound does not have the established applications of its 2-substituted isomer, its structure presents several avenues for research:

-

Medicinal Chemistry Scaffold: The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in various nootropic and CNS-active compounds. This molecule could serve as a starting material or fragment for the synthesis of novel compounds. The butanoic acid chain provides a handle for further chemical modifications, such as amidation to create a library of new chemical entities for screening.

-

Comparative Biology: As a close structural isomer of a key pharmaceutical intermediate, it would be of academic and potentially industrial interest to perform a head-to-head comparison of the biological activities of the 4- and 2-substituted isomers. Such studies could elucidate the structure-activity relationship (SAR) of this class of compounds.

-

Polymer Chemistry: Carboxylic acid-functionalized lactams can be explored as monomers for the synthesis of novel functional polyamides or other polymers.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:

-

H319: Causes serious eye irritation. [1]

Recommended Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical help.

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound whose identity is well-defined by its IUPAC name and CAS number. While it is structurally similar to the pharmaceutically significant (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, it is a distinct chemical entity with different properties. The lack of extensive literature on its synthesis and application presents an opportunity for novel research in synthetic methodology, medicinal chemistry, and materials science. This guide provides the foundational knowledge necessary for researchers to handle this compound safely and to distinguish it from its important isomer, thereby ensuring scientific integrity and fostering new avenues of investigation.

References

-

ChemBK. (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3146689, this compound. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link].

-

Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link].

-

Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (n.d.). Retrieved from [Link].

Sources

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: Molecular Structure, Stereoisomers, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a molecule of significant interest in the pharmaceutical industry. The guide will delve into its molecular structure, the critical aspect of its stereoisomerism, and detailed methodologies for its synthesis. Particular emphasis is placed on the (S)-enantiomer, a key intermediate in the production of the widely-used antiepileptic drug, Levetiracetam.

Introduction

This compound, also known by various synonyms including 2-(2-oxopyrrolidin-1-yl)butanoic acid and Levetiracetam carboxylic acid, is a derivative of butyric acid and 2-pyrrolidinone.[1][2][3] Its molecular formula is C8H13NO3, and it has a molecular weight of approximately 171.19 g/mol .[3][4] The significance of this compound lies primarily in the stereochemistry of its (S)-enantiomer, which serves as a crucial building block in the synthesis of Levetiracetam.[4][5] The biological activity of Levetiracetam is intrinsically linked to this specific stereoisomer, making the stereochemical integrity of its precursor paramount.[5] This guide will provide a detailed exploration of the molecule's structure, its stereoisomers, and the various synthetic pathways to obtain it, including both racemic and asymmetric approaches.

Molecular Structure and Stereoisomerism

The molecular structure of this compound consists of a butyric acid moiety where the nitrogen of a 2-oxopyrrolidine (also known as a lactam) ring is attached to the C4 position of the butanoic acid chain.

Chirality and Stereoisomers

The key structural feature of this compound is the presence of a chiral center at the alpha-carbon (C2) of the butanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a carboxylic acid group, and the 2-oxopyrrolidin-1-yl group. Consequently, the molecule exists as a pair of enantiomers: (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid and (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

Caption: Stereoisomers of 2-(2-Oxopyrrolidin-1-yl)butanoic acid.

The (S)-enantiomer is the biologically relevant precursor for the synthesis of Levetiracetam.[4][5] The precise stereochemistry of this intermediate is crucial as it dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API).[4]

Synthesis of this compound

The synthesis of this compound can be achieved through both racemic and asymmetric routes. The choice of method often depends on the desired stereochemical outcome and the overall synthetic strategy for the target molecule, such as Levetiracetam.

Racemic Synthesis

A common approach to synthesizing the racemic mixture involves the alkylation of 2-pyrrolidinone with a suitable 4-carbon synthon.

Experimental Protocol: Racemic Synthesis

A general procedure for the racemic synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic acid is as follows:

-

Deprotonation of 2-pyrrolidinone: 2-pyrrolidinone is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the corresponding sodium salt.

-

Alkylation: The resulting anion of 2-pyrrolidinone is then reacted with an ethyl 2-halobutanoate, for example, ethyl 2-bromobutanoate. This nucleophilic substitution reaction forms ethyl 2-(2-oxopyrrolidin-1-yl)butanoate.

-

Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid.

Asymmetric Synthesis and Chiral Resolution

Given the importance of the (S)-enantiomer, stereoselective synthesis and chiral resolution methods are of great interest.

3.2.1. Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer with high enantiomeric excess. One reported asymmetric synthesis involves the use of a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

This protocol is adapted from a strategy involving a Strecker reaction with a chiral auxiliary:

-

Chiral Amine Condensation: Propanal is reacted with a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, in the presence of sodium cyanide to form a diastereomerically enriched cyanohydrin derivative.

-

Hydrolysis to Chiral Amino Acid: The resulting nitrile is hydrolyzed under acidic conditions (e.g., 6 M HCl) to yield the enantiomerically pure (S)-2-aminobutyric acid hydrochloride.

-

Amidation: The amino acid is then converted to the corresponding amide, (S)-2-aminobutyramide hydrochloride, for instance, by reaction with thionyl chloride in methanol followed by ammonolysis.

-

Coupling and Cyclization: The chiral amide is condensed with 4-chlorobutyryl chloride, followed by cyclization in the presence of a base like potassium hydroxide and a phase transfer catalyst such as tetrabutylammonium bromide to yield (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam), which can then be hydrolyzed to the desired (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

3.2.2. Chiral Resolution

Chiral resolution is a widely used industrial method to separate the enantiomers from a racemic mixture.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[6]

-

Salt Formation: The racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid is dissolved in a suitable solvent, such as toluene, and treated with a chiral amine resolving agent, for example, (R)-α-methylbenzylamine.[6]

-

Diastereomer Crystallization: The mixture is heated to achieve complete dissolution and then cooled, allowing for the selective crystallization of one of the diastereomeric salts, for instance, the ((S)-acid)-((R)-amine) salt.[6]

-

Salt Isolation and Filtration: The crystallized diastereomeric salt is isolated by filtration and washed with a solvent.

-

Liberation of the Enantiopure Acid: The isolated salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, which can be extracted into an organic solvent.[6]

Another innovative resolution technique involves enantiospecific cocrystallization with a chiral co-former like (S)-mandelic acid.[7]

Physicochemical and Spectroscopic Properties

The properties of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid are crucial for its handling, characterization, and use in further synthetic steps.

Table 1: Physicochemical Properties of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

| Property | Value | Reference(s) |

| Molecular Formula | C8H13NO3 | [4] |

| Molecular Weight | 171.19 g/mol | [4] |

| Appearance | White solid | [4] |

| Melting Point | 124-125 °C | [8][9] |

| Boiling Point | 371.0 ± 25.0 °C (Predicted) | [10] |

| Density | 1.227 ± 0.06 g/cm³ (Predicted) | [10] |

| Storage Temperature | -20°C in a freezer | [4] |

Table 2: Spectroscopic Data for (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.93 (t, 3H), 1.67-1.76 (m, 1H), 1.99-2.13 (m, 3H), 2.49 (t, 2H), 3.37 (m, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, 1H) | [8][9] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2 | [8][9] |

| IR (CHCl₃) | ν_max (cm⁻¹): 2975, 1731, 1620 | [8][9] |

Application in the Synthesis of Levetiracetam

The primary and most significant application of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is as a key intermediate in the synthesis of Levetiracetam.[4][5]

Caption: Workflow for the conversion of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid to Levetiracetam.

The conversion of the carboxylic acid to the corresponding amide is a standard transformation in organic synthesis. The carboxylic acid group is first activated, for example, by converting it to an acyl chloride using thionyl chloride, or by forming a mixed anhydride with a chloroformate. This activated intermediate is then reacted with ammonia to form the primary amide, yielding Levetiracetam.

Conclusion

This compound, and particularly its (S)-enantiomer, is a molecule of high importance in medicinal chemistry and pharmaceutical manufacturing. A thorough understanding of its molecular structure, stereochemistry, and synthetic routes is essential for researchers and professionals in the field. The methodologies outlined in this guide provide a solid foundation for the synthesis and handling of this key pharmaceutical intermediate. The continued development of efficient and stereoselective synthetic methods for this compound will remain a significant area of research, driven by the therapeutic importance of Levetiracetam.

References

- Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (URL not available)

- Exploring (S)-2-(2-Oxopyrrolidin-1-yl)

- (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate.

- Springuel, G., & Leyssens, T.

- (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate.

- Simultaneous chiral resolution of two racemic compounds by preferential cocrystalliz

- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis. ChemicalBook.

- (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. ChemBK.

- An asymmetric synthesis of Levetiracetam. (URL not available)

- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid(102849-49-0) 1 H NMR. ChemicalBook.

- 2-(2-Oxopyrrolidin-1-yl)butyramide | Request PDF.

- Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878.

- 2-(2-Oxopyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 10464751. PubChem.

- 102849-49-0|(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. BLDpharm.

- (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Sigma-Aldrich.

- This compound | C8H13NO3 | CID 3146689. PubChem.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | 102849-49-0. ChemicalBook.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

Sources

- 1. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(2-Oxopyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 10464751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Innovative chiral resolution using enantiospecific cocrystallization in solution | DIAL.pr - BOREAL [dial.uclouvain.be]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]

- 10. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Profile of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a compound of significant interest within the field of neuropharmacology. While primarily recognized as the principal synthetic precursor and a metabolite of the broad-spectrum antiepileptic drug Levetiracetam, its intrinsic biological activities remain a subject of scientific inquiry. This document moves beyond a cursory overview, delving into the nuanced structure-activity relationships that define its pharmacological context. We will explore its chemical properties, its pivotal role in the synthesis of Levetiracetam, and the broader biological landscape of related pyrrolidinone derivatives. Furthermore, this guide furnishes detailed experimental protocols for researchers seeking to elucidate its potential neurotropic, anticonvulsant, and neuroprotective effects. This resource is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the continued investigation of this intriguing molecule.

Introduction: The Identity of this compound

This compound, with the chemical formula C₈H₁₃NO₃, is a pyrrolidinone derivative that occupies a central position in the landscape of modern antiepileptic drug development.[1] It is most widely known in the scientific community by its common name, Levetiracetam Carboxylic Acid, which underscores its primary significance as the key intermediate in the chemical synthesis of Levetiracetam (brand name Keppra®)[2][3][4].

Levetiracetam is a second-generation antiepileptic drug with a unique mechanism of action, primarily involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[5] The therapeutic success and favorable safety profile of Levetiracetam have rendered its synthetic pathway, and by extension its precursors, a subject of intense interest.[6][7]

While the biological activity of Levetiracetam is well-characterized, there is a conspicuous scarcity of publicly available data on the intrinsic pharmacological effects of its carboxylic acid precursor. This guide, therefore, aims to provide a holistic view by situating this compound within the broader context of its parent compound and related nootropic agents, thereby offering a framework for its potential biological activities and a roadmap for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation of its biological activity. These properties influence its solubility, membrane permeability, and potential for interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6739-80-6 | [1] |

| XLogP3 | -0.4 | [1] |

| Appearance | White crystalline solid | [8] |

The negative XLogP3 value suggests a high degree of hydrophilicity, which has implications for its ability to cross the blood-brain barrier, a critical factor for centrally acting agents.

The Pyrrolidinone Scaffold: A Privileged Structure in Neuropharmacology

The 2-oxopyrrolidine ring is a core structural motif in a class of compounds known as racetams, which are noted for their nootropic or "cognitive-enhancing" properties. The parent compound of this family, piracetam, is a cyclic derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Although the precise mechanisms of action for many racetams are not fully elucidated, they are thought to influence neuronal and cerebrovascular functions, enhancing cognitive processes without acting as sedatives or stimulants.[9]

The exploration of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide has suggested potential interactions with both GABAergic and glutamatergic systems, highlighting the versatility of the pyrrolidinone scaffold in modulating neurotransmission.[9] This contextualizes this compound within a family of neuroactive compounds, suggesting that the pyrrolidinone core may confer some degree of biological activity, even if it is significantly less pronounced than its amide derivative, Levetiracetam.

Structure-Activity Relationship: The Critical Role of the Carboxamide Moiety

The primary known biological relevance of this compound is as a precursor to Levetiracetam. The conversion of the carboxylic acid group to a carboxamide is the final step in the synthesis and is critical for its anticonvulsant activity. Early structure-activity relationship (SAR) studies on Levetiracetam analogs, which included modifications of the carboxamide group to moieties such as carboxylic acids, nitriles, and thioamides, demonstrated a high correlation between affinity for the SV2A binding site and anticonvulsant efficacy.[5] This strongly implies that the carboxamide group is essential for the high-affinity binding to SV2A that underpins Levetiracetam's mechanism of action.

The logical inference from these SAR studies is that this compound itself has significantly lower affinity for SV2A and, consequently, possesses weaker anticonvulsant properties compared to Levetiracetam.

Caption: Structure-activity relationship highlighting the importance of the carboxamide group.

Potential Biological Activities and Avenues for Research

Despite the limited direct evidence, the structural similarity to other neuroactive compounds suggests several potential, albeit likely modest, biological activities for this compound that warrant investigation:

-

Nootropic Effects: Given its racetam-like core, it may possess cognitive-enhancing properties.

-

Neuroprotective Properties: Many compounds with affinity for neurotransmitter systems exhibit neuroprotective effects in models of neuronal injury.

-

Modulation of Neurotransmitter Systems: While likely not a potent ligand, it may have weak interactions with GABA or glutamate receptors or transporters.[10]

Experimental Protocols for Assessing Biological Activity

For researchers aiming to characterize the biological profile of this compound, a tiered approach starting with in vitro assays and progressing to in vivo models is recommended.

In Vitro Assays: Target Engagement and Cellular Effects

A. Receptor Binding Assays:

-

Objective: To determine the affinity of the compound for key CNS receptors.

-

Methodology:

-

Prepare cell membrane fractions expressing the target receptor (e.g., SV2A, GABA-A, AMPA, NMDA).

-

Incubate the membrane preparation with a known radioligand for the target receptor and varying concentrations of this compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

B. Neuronal Cell Culture Models of Excitotoxicity:

-

Objective: To assess potential neuroprotective effects against glutamate-induced cell death.

-

Methodology:

-

Culture primary cortical or hippocampal neurons.

-

Pre-incubate the neuronal cultures with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Induce excitotoxicity by exposing the cultures to a high concentration of glutamate or NMDA for a short duration.

-

Wash out the excitotoxic agent and continue incubation in the presence of the test compound for 24 hours.

-

Assess cell viability using assays such as MTT, LDH release, or fluorescent live/dead staining.

-

Caption: Workflow for in vitro assessment of biological activity.

In Vivo Models: Assessing Systemic Effects

A. Rodent Models of Seizures:

-

Objective: To evaluate anticonvulsant activity.

-

Methodology (Maximal Electroshock Seizure - MES Test):

-

Administer this compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

-

At the predicted time of peak plasma concentration, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Determine the ED₅₀ (the dose that protects 50% of the animals).

-

B. Behavioral Models for Nootropic Activity:

-

Objective: To assess effects on learning and memory.

-

Methodology (Morris Water Maze):

-

Acclimatize rodents to a circular pool of opaque water.

-

For several consecutive days (acquisition phase), train the animals to find a hidden platform submerged just below the water's surface. Administer the test compound or vehicle before each training session.

-

Record the time (latency) and path length taken to find the platform.

-

On the final day, remove the platform for a probe trial and measure the time spent in the target quadrant where the platform was previously located.

-

Improved performance (shorter latency, more time in the target quadrant) in the compound-treated group compared to the vehicle group suggests cognitive enhancement.

-

Caption: Workflow for in vivo assessment of biological activity.

Conclusion and Future Directions

This compound is a molecule of considerable interest, primarily due to its indispensable role as the precursor to the highly successful antiepileptic drug, Levetiracetam. While direct evidence of its biological activity is sparse, its structural relationship to the neuroactive racetam family suggests a potential for neuromodulatory effects that remains to be systematically explored.

Future research should focus on a direct and thorough characterization of its pharmacological profile using the assays outlined in this guide. Key research questions include:

-

What is the precise binding affinity of this compound for SV2A and other potential CNS targets?

-

Does it exhibit neuroprotective properties in vitro or in vivo, and if so, through what mechanisms?

-

Can it modulate cognitive function in standard behavioral paradigms?

Answering these questions will not only fill a significant gap in our understanding of this compound but may also provide valuable insights into the broader pharmacology of the pyrrolidinone class of molecules and inform the design of future neurotropic agents.

References

- Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Klitgaard, H. (2016). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia, 57(11), 1783–1798.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284583, Levetiracetam. Retrieved from [Link]

- Patsalos, P. N. (2013). Clinical pharmacology and pharmacokinetics of levetiracetam. Journal of Clinical Pharmacy and Therapeutics, 38(6), 437–446.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3146689, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11607993, 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10464751, 2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. Retrieved from [Link]

- Andrey, S., et al. (2019).

- Ju, W., & Cui, J. (2021). Pleiotropic neurotransmitters: neurotransmitter-receptor crosstalk regulates excitation-inhibition balance in social brain functions and pathologies. Frontiers in Cellular Neuroscience, 15, 746886.

- Kodonidi, I. P., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(2), 116-126.

- Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 717-725.

-

New Drug Approvals. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

Sources

- 1. This compound | C8H13NO3 | CID 3146689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levetiracetam S-Carboxylic Acid | 102849-49-0 [chemicea.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Levetiracetam - Wikipedia [en.wikipedia.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]

- 10. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Cornerstone Precursor in Modern Racetam Synthesis

Foreword: The Pyrrolidone Core in Nootropic and Anticonvulsant Chemistry

The pyrrolidone nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of the widely recognized racetam family of drugs.[1] These compounds, initially explored for their nootropic (cognitive-enhancing) properties, have demonstrated a broad spectrum of neurological activity.[2] Piracetam, the progenitor of this class, paved the way for the development of more potent and specific agents.[1] Among these, Levetiracetam stands out for its significant efficacy as an antiepileptic drug, operating through a unique mechanism involving the synaptic vesicle glycoprotein 2A (SV2A).[1][3]

The synthesis of these structurally precise molecules hinges on the availability of high-purity, well-characterized precursors. This guide focuses on a pivotal intermediate: 4-(2-Oxopyrrolidin-1-yl)butanoic acid and, more specifically, its enantiomerically pure form, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. The biological activity of Levetiracetam is intrinsically linked to its (S)-configuration, rendering the stereochemical integrity of its precursor a critical parameter in drug development and manufacturing.[4][5] This document provides a comprehensive overview of the synthesis, characterization, and strategic application of this precursor, intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties and Structural Characterization

Understanding the fundamental properties of the precursor is the first step in any rational synthesis design. The molecule exists as a racemic mixture, 2-(2-Oxopyrrolidin-1-yl)butanoic acid, and as the pharmaceutically crucial (S)-enantiomer.

Core Data

The essential physicochemical data for the key chiral intermediate, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | [6] |

| Synonyms | Levetiracetam Acid, UCB-L 057 | [6][7] |

| CAS Number | 102849-49-0 | [6] |

| Molecular Formula | C₈H₁₃NO₃ | [6] |

| Molecular Weight | 171.19 g/mol | [6] |

| Melting Point | 118-125 °C | [8] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in water, ethanol; sparingly soluble in acetonitrile | [9] |

| Storage | Store in a freezer at -20°C, in a well-closed container away from moisture. | [5][8] |

Analytical Characterization: A Self-Validating System

The confirmation of structure and purity is paramount. A combination of spectroscopic methods provides a robust analytical fingerprint for the precursor, ensuring the integrity of the starting material for subsequent transformations.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.64 (dd, 1H), 3.58-3.52 (m, 1H), 3.37 (m, 1H), 2.49 (t, 2H), 2.13-1.99 (m, 3H), 1.76-1.67 (m, 1H), 0.93 (t, 3H).[10]

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) 177.2, 173.7, 55.4, 43.9, 30.8, 21.9, 18.2, 10.8.[10]

-

IR (CHCl₃) νₘₐₓ: 2975, 1731, 1620 cm⁻¹.[10]

-

ESI-MS: m/z 170.0 [M-H]⁻.[10]

These spectral data provide a clear and verifiable signature for the (S)-acid, allowing for unambiguous identification and quality control.

Synthesis of the Racetam Precursor

The efficient synthesis of the pyrrolidone butanoic acid core is a critical upstream process. Methodologies exist for both the racemic compound and, more importantly, the enantiopure (S)-isomer required for Levetiracetam.

Synthesis of Racemic 2-(2-Oxopyrrolidin-1-yl)butanoic Acid

While the primary pharmaceutical application demands the (S)-enantiomer, the synthesis of the racemic acid is a foundational process. A common and logical approach involves the N-alkylation of 2-pyrrolidone. The nitrogen atom of the 2-pyrrolidone lactam is sufficiently nucleophilic, especially when deprotonated by a mild base, to react with alkyl halides.[6]

A representative synthesis, analogous to methods used for similar structures, is outlined below.[11]

Caption: Proposed synthesis of racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid.

Asymmetric Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

For the production of Levetiracetam, an enantioselective synthesis of the (S)-acid precursor is essential to avoid a costly and wasteful resolution step later in the process. An efficient and greener route starts from commercially available chiral materials and utilizes a metal-catalyzed oxidation.[12]

The overall workflow involves a solvent-free condensation followed by a robust oxidation to yield the target acid.

Caption: Asymmetric synthesis workflow for the (S)-acid precursor.[12]

Experimental Protocol: RuO₂-Catalyzed Oxidation [12]

This protocol describes the oxidation of the intermediate alcohol (4) to the desired carboxylic acid (5).

-

Vessel Preparation: To a suitable reaction vessel, add the intermediate alcohol, (S)-2-(2-oxopyrrolidin-1-yl)butanol (4) (1.0 g, 6.3 mmol), and a 3% aqueous solution of NaHCO₃ (20 mL).

-

Catalyst Addition: Add Ruthenium(IV) oxide (RuO₂) (5.2 mg, 0.062 mol%) to the mixture at 25°C. Stir the resulting heterogeneous mixture for 5 minutes.

-

Causality: RuO₂ is the catalyst precursor. In the presence of the primary oxidant (NaOCl), it forms the active catalytic species, ruthenium tetroxide (RuO₄), a powerful oxidizing agent.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Causality: The oxidation is exothermic. Cooling is essential to control the reaction rate, prevent decomposition of the active catalyst, and minimize potential side reactions.

-

-

Oxidant Addition: Add a 4.5% aqueous solution of NaOCl (31 mmol, 53 mL) dropwise via an addition funnel over 1 hour. Maintain the internal temperature at 0-5°C.

-

Causality: NaOCl is the stoichiometric oxidant that regenerates the active RuO₄ catalyst. Slow addition is critical to manage the exotherm and maintain catalytic turnover.

-

-

pH Control: Throughout the addition, maintain the pH of the mixture at ~13 by the controlled addition of a 50% aqueous NaOH solution.

-

Causality: A high pH is necessary to stabilize the carboxylate product and facilitate the catalytic cycle.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: After 3 hours (or upon completion), quench the reaction by adding solid NaHSO₃ (0.1 g) and stirring for 15 minutes.

-

Causality: Sodium bisulfite is a reducing agent that quenches any remaining oxidant (NaOCl) and reduces the ruthenium catalyst to a lower, less reactive oxidation state.

-

-

Work-up: Acidify the aqueous solution and extract with an appropriate organic solvent (e.g., dichloromethane) to isolate the product acid (5).

The Core Transformation: Amidation to Levetiracetam

The conversion of the carboxylic acid precursor to the final active pharmaceutical ingredient (API) is the most critical step. For Levetiracetam, this involves the formation of a primary amide from the carboxylic acid. Direct reaction with ammonia is not feasible; the acid must first be "activated."

Mechanistic Insight: The Mixed Anhydride Method

A robust and widely used industrial method for activating a carboxylic acid is the formation of a mixed carboxylic-carbonic anhydride using an alkyl chloroformate, such as ethyl chloroformate.[9][13]

Caption: Mixed anhydride activation for amide synthesis.

Causality Explained:

-

Activation: The carboxylic acid reacts with ethyl chloroformate to form a mixed anhydride. This transforms the poor leaving group (-OH) of the acid into a much better leaving group (-OCOOEt).[14]

-

Base: Triethylamine (Et₃N) is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) that is generated during the formation of the mixed anhydride. This prevents the HCl from protonating the amine nucleophile (ammonia) in the next step.[15]

-

Nucleophilic Attack: Ammonia, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the original acid moiety. The ethoxycarbonyl group is a superior leaving group, leading to the selective formation of the desired amide.

-

Low Temperature: The reaction is performed at very low temperatures (-25 to -35°C) because the mixed anhydride is a highly reactive and thermally unstable intermediate. Low temperatures prevent its decomposition and suppress potential side reactions, such as the formation of symmetrical anhydrides or undesired reactions with the solvent.[16]

Industrial Protocol: Synthesis of Levetiracetam[17]

This protocol outlines a standard laboratory/industrial procedure for the synthesis of Levetiracetam from the (S)-acid precursor.

-

Initial Setup: Charge a suitable reactor with Dichloromethane (MDC) (222.0 ml). Add (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (37.0 g) at 25-30°C. Stir for 30 minutes to ensure dissolution.

-

Cooling: Cool the reaction mass to between -25°C and -30°C.

-

Activation: Simultaneously and slowly charge ethyl chloroformate (28.0 g) and triethylamine (23.0 g) to the reactor, maintaining the temperature between -25°C and -30°C.

-

Stirring: After the addition is complete, stir the reaction mass for an additional 30 minutes at -25°C to -30°C to ensure complete formation of the mixed anhydride.

-

Amidation: Cool the reaction mass further to -35°C. Purge anhydrous ammonia gas through the solution for 2-3 hours, maintaining the temperature at -35°C.

-

Reaction Monitoring (Self-Validation): Periodically take samples and check for the completion of the reaction by High-Performance Liquid Chromatography (HPLC), monitoring the disappearance of the starting acid.

-

Work-up: Once the reaction is complete, stop the ammonia purge. Add sodium carbonate (1.85 g) to neutralize any remaining acidic species.

-

Isolation: Allow the temperature to rise to 20°C. Filter the resulting slurry to remove salts (triethylamine hydrochloride). Wash the filter cake with MDC (2 x 18.5 ml).

-

Concentration: Collect the filtrate and distill off the MDC under vacuum to yield the crude product.

-

Purification: The crude Levetiracetam is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to achieve pharmaceutical-grade purity.[9]

Role in the Broader Racetam Landscape

While the racetam class is diverse, the primary and most significant role of 2-(2-oxopyrrolidin-1-yl)butanoic acid is as a direct precursor to Levetiracetam. Its structural analogue, Brivaracetam—which features a propyl group at the 4-position of the pyrrolidone ring—is synthesized from a correspondingly substituted precursor, highlighting the modularity of this synthetic platform.[3]

Research into novel racetam-like structures continues. For example, the synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives has been explored to create compounds with both anticonvulsant and nootropic activity, demonstrating that the core pyrrolidone-acid scaffold remains a valuable starting point for discovering new neuroactive agents.[11] However, in the context of currently marketed pharmaceuticals, the application of this compound is highly specific and optimized for the production of Levetiracetam.

Conclusion

This compound, particularly in its enantiopure (S)-form, is more than a simple intermediate; it is a critical enabling molecule in pharmaceutical manufacturing. Its well-defined synthesis and robust conversion protocols underscore the principles of modern process chemistry, where efficiency, stereochemical control, and scalability are paramount. The detailed methodologies for its synthesis and subsequent transformation into Levetiracetam via a mixed anhydride intermediate provide a clear and validated pathway for producing this essential antiepileptic drug. As research into neuroactive compounds continues, the foundational chemistry of the pyrrolidone scaffold, exemplified by this key precursor, will undoubtedly continue to inspire the development of the next generation of therapies for central nervous system disorders.

References

-

Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. (n.d.). Autech Industry Co.,Limited. [Link]

- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1966). Preparation of amides. U.S. Patent No. 3,264,281. Washington, DC: U.S.

-

Montalbetti, C. A. G. N., & Falque, V. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd. [Link]

-

Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. [Link]

-

Reddy, K. S., et al. (2010). An alternate synthesis of levetiracetam. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2266-2270. [Link]

-

(2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. (2015, April 5). New Drug Approvals. [Link]

-

(2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. (2015, April 4). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. [Link]

-

Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]

-

Noguchi, T., et al. (2013). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Chemistry Letters, 42(5), 475-477. [Link]

-

Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873-878. [Link]

-

Oganesyan, E. T., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53, 393-399. [Link]

-

Racetam. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

-

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. (n.d.). LookChem. [Link]

-

Classification Status of Racetams. (2015). Medsafe, New Zealand Medicines and Medical Devices Safety Authority. [Link]

-

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. (n.d.). PubChem. [Link]

-

Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia. (2001). European Journal of Pharmacology, 417(3), 213-216. [Link]

Sources

- 1. Racetam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 6. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 10. Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. myexperiment.org [myexperiment.org]

solubility and stability of 4-(2-Oxopyrrolidin-1-yl)butanoic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid and its Isomers

Foreword

In the landscape of pharmaceutical development, a profound understanding of an active pharmaceutical ingredient (API) or intermediate's physicochemical properties is paramount. This guide provides a detailed exploration of the , with a primary focus on its pharmaceutically significant isomer, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. This latter compound is a critical intermediate and the primary metabolite of Levetiracetam, a widely prescribed antiepileptic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: A Tale of Two Isomers

The nomenclature "this compound" can refer to multiple isomers depending on the attachment point of the butanoic acid chain to the pyrrolidinone ring. While the 4-position isomer exists, the bulk of scientific and industrial interest lies in the 2-position isomer, particularly the (S)-enantiomer, due to its role in the synthesis and metabolism of Levetiracetam.[1][2]

-

This compound (CAS: 6739-80-6): The butanoic acid moiety is attached at the 4-position of the pyrrolidinone ring.

-

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS: 102849-49-0): The butanoic acid moiety is attached at the 2-position of the pyrrolidinone ring, with a specific stereochemistry. This is also known as Levetiracetam Carboxylic Acid or Levetiracetam Acid.[3][4]

Given the vast disparity in available data and its pharmaceutical relevance, this guide will focus primarily on (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid .

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is the bedrock of formulation development and stability assessment. Key properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | PubChem |

| Synonyms | Levetiracetam Carboxylic Acid, Levetiracetam Acid, UCB L057 | [3][4] |

| CAS Number | 102849-49-0 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 118-121°C | [6] |

| Boiling Point | 371.0 ± 25.0 °C (Predicted) | [6] |

| Density | 1.227 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 3.76 ± 0.10 (Predicted) | [6] |

| Storage | Store in a freezer at -20°C, sealed in a dry environment. | [6] |

Solubility Profile

The solubility of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a critical parameter influencing its bioavailability and formulation design. While its parent drug, Levetiracetam, is classified as a highly soluble (BCS Class I) compound, the presence of a carboxylic acid group in the metabolite suggests a pH-dependent solubility profile.[7][8]

Qualitative and Quantitative Solubility

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is reported to be soluble in water, ethanol, methanol, and DMSO.[5][9] More detailed quantitative data for the parent drug, Levetiracetam, provides context for the compound's hydrophilic nature. Levetiracetam is very soluble in water (1040 mg/mL) and freely soluble in chloroform (653 mg/mL) and methanol (536 mg/mL).[10]

Impact of pH on Solubility

As a carboxylic acid with a predicted pKa of approximately 3.76, the solubility of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is expected to be significantly influenced by pH.

-

At pH < pKa: The compound will predominantly exist in its neutral, less soluble form.

-

At pH > pKa: The compound will be in its ionized (carboxylate) form, which is expected to have significantly higher aqueous solubility.

This pH-dependent solubility is a key consideration for in vivo dissolution and for the development of liquid formulations.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid to a series of vials containing different solvents (e.g., water, pH-adjusted buffers, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[11][12][13]

Caption: General workflow for a forced degradation study.

Analytical Methodology for Quantification

A robust and validated analytical method is essential for accurately determining the concentration of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid in solubility and stability samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique. [11][12]

Key Parameters for a Stability-Indicating HPLC Method

-

Column: A C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm) is typically used. [11]* Mobile Phase: A combination of an aqueous buffer (e.g., phosphate buffer at pH 5.5) and an organic modifier like acetonitrile is common. [11][12]Gradient elution may be necessary to separate all degradation products.

-

Flow Rate: A typical flow rate is 1.0 mL/min. [11]* Detection Wavelength: Due to the lack of a strong chromophore, detection is usually performed at a low wavelength, such as 205 nm. [11]* Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times. [11] This method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. [11][12]

Summary and Conclusion

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a pharmaceutically important compound with a solubility and stability profile that is critical to its handling and use in drug development. It is a water-soluble, crystalline solid, with its aqueous solubility being pH-dependent due to the presence of a carboxylic acid group. The primary degradation pathway is likely the hydrolysis of the lactam ring under strong acidic or basic conditions. A validated, stability-indicating RP-HPLC method is essential for the accurate quantification of this compound in various experimental settings. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and scientists working with this important molecule.

References

-

Rao, P. V., Anuradha, V., Ramachandran, D., & Rao, C. V. N. (2023). Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Investigation, 13(2), 279–289. ([Link])

-

Journal of Positive School Psychology. (2022). Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. Journal of Positive School Psychology, 6(4), 4830-4841. ([Link])

-

ResearchGate. (2025). A validated stability-indicating LC method for levetiracetam. ([Link])

-

Yeap, L. L., Lo, Y. L., Lee, S. W. H., & Hasan, S. S. (2014). Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. PLoS ONE, 9(11), e112756. ([Link])

-

Arsenie, A. L., Gherase, A., Gugoasa, I. A., & Lupusoru, R. V. (2020). Reliable HPLC-UV method for therapeutic levetiracetam monitoring in serum and cerebrospinal fluid of patients with epilepsy. Farmacia, 68(5), 856-864. ([Link])

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). Formulation and Evaluation of Levetiracetam Extended Release Tablets. International Journal of Pharmaceutical Sciences Review and Research, 41(1), 101-107. ([Link])

-

Devanaboyina, N., & Seshagiri, V. (2011). A novel RP-HPLC method for the analysis of levetiracetam in formulations. Der Pharma Chemica, 3(6), 112-117. ([Link])

-